1-[4-Methoxy-3-[[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylmethyl]phenyl]ethanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[4-methoxy-3-[[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylmethyl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-15(27)16-9-10-21(28-2)17(12-16)14-30-23-25-20-8-4-3-7-19(20)22(26-23)24-13-18-6-5-11-29-18/h3-4,7-10,12,18H,5-6,11,13-14H2,1-2H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSNNVQAZWOBAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CSC2=NC3=CC=CC=C3C(=N2)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[4-Methoxy-3-[[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylmethyl]phenyl]ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure includes a methoxy group, a quinazoline moiety, and a sulfanylmethyl group, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the Quinazoline Framework : Using appropriate precursors like anthranilic acid derivatives.
- Introduction of the Methoxy Group : Via methylation reactions.
- Sulfanylmethyl Group Addition : Through nucleophilic substitution reactions.
- Final Assembly : Combining all components to yield the target compound.
Antimicrobial Activity
Recent studies have shown that compounds containing quinazoline and oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound demonstrated:
- Antibacterial Activity : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Antifungal Activity : Significant inhibition against fungi such as Candida albicans.
A comparative study indicated that derivatives with similar structures had Minimum Inhibitory Concentrations (MICs) ranging from 1 to 2 µg/mL against resistant strains, showcasing their potential as therapeutic agents .
Anticancer Properties
Quinazoline derivatives are known for their anticancer effects. The target compound has been evaluated in various cancer cell lines, revealing:
- Inhibition of Cell Proliferation : Studies have reported IC50 values in the micromolar range against several cancer types.
- Mechanism of Action : It appears to induce apoptosis and inhibit angiogenesis by affecting key signaling pathways involved in tumor growth.
Anti-inflammatory Effects
Research indicates that compounds with similar functional groups exhibit anti-inflammatory properties:
- Cytokine Inhibition : The target compound may reduce levels of pro-inflammatory cytokines like TNF-alpha and IL-6 in vitro.
- In Vivo Studies : Animal models have shown reduced edema and inflammation markers upon administration of related compounds.
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study synthesized several quinazoline derivatives and tested their antimicrobial efficacy. The target compound exhibited comparable or superior activity against resistant bacterial strains compared to standard antibiotics . -
Cancer Cell Line Testing :
In vitro tests on breast cancer cell lines showed that the compound effectively inhibited cell growth and induced apoptosis, with detailed mechanistic studies revealing alterations in cell cycle progression . -
Inflammation Model :
In a murine model of inflammation, administration of the compound resulted in a significant decrease in paw swelling and inflammatory markers compared to controls .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 1-[4-Methoxy-3-[[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylmethyl]phenyl]ethanone exhibit significant anticancer properties. For instance, quinazoline derivatives have been studied for their ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation. A study demonstrated that certain quinazoline-based compounds effectively inhibited the growth of various cancer cell lines, showcasing their potential as anticancer agents .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar compounds have been evaluated for their efficacy against a range of pathogens, including bacteria and fungi. In vitro studies have shown that derivatives with quinazoline structures possess antibacterial properties, making them candidates for developing new antibiotics .
Neuroprotective Effects
Investigations into the neuroprotective effects of compounds related to this compound have revealed promising results. A specific study focused on the neuroprotective activity of similar compounds in models of neurodegenerative diseases, indicating that they could mitigate oxidative stress and neuronal damage .
Anticonvulsant Activity
Compounds with structural similarities to this compound have been screened for anticonvulsant activity. In animal models, certain derivatives demonstrated significant protective effects against seizures, suggesting their potential utility in treating epilepsy .
Case Study 1: Anticancer Screening
A series of quinazoline derivatives were synthesized and screened for anticancer activity against human cancer cell lines. The results showed that modifications to the methoxy group significantly enhanced cytotoxicity. The most potent compound exhibited IC50 values in the nanomolar range, indicating strong anticancer potential .
Case Study 2: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of various quinazoline derivatives, one compound demonstrated remarkable activity against Methicillin-resistant Staphylococcus aureus (MRSA). This finding highlights the therapeutic potential of such compounds in combating resistant bacterial strains .
Preparation Methods
Cyclization of 2-Aminobenzamide Derivatives
The quinazoline scaffold is typically constructed via cyclization reactions. In a method adapted from recent studies, 2-aminobenzamide (1 ) reacts with arylaldehydes under acidic conditions to form quinazoline intermediates. For instance, using dimethylformamide (DMF) as a solvent and sodium metabisulfite (Na₂S₂O₅) as a cyclizing agent yields 2,3-dihydroquinazolin-4(1H)-one derivatives. This approach achieves yields of 68–75% under reflux conditions (120°C, 8–12 hours).
Copper-Catalyzed Heterocyclization
Alternative routes employ copper-catalyzed cyclization to enhance regioselectivity. A study demonstrated that reacting 2-iodobenzamide with primary amines in the presence of CuI and 1,10-phenanthroline generates 4-aminoquinazoline derivatives. This method, conducted at 80°C for 24 hours, provides a modular platform for introducing substituents at the 4-position of the quinazoline ring.
Introduction of the Sulfanylmethyl Group
Thiolation via Thiourea Intermediates
The sulfanylmethyl (-SCH₂-) group is introduced through thiourea intermediates. Methyl 2-isothiocyanatobenzoate (1 ) reacts with amines to form thioureido derivatives, which undergo cyclization in chloroform with triethylamine to yield 2-thioxo-2,3-dihydroquinazolin-4(1H)-one (4 ). Subsequent alkylation with methyl iodide in acetone containing potassium carbonate produces 2-(methylthio)quinazolin-4(3H)-one (5 ) with 85% efficiency.
Direct Mercaptomethylation
A patent describes the use of 4-(methylsulfonyl)phenyl ethanone intermediates in palladium-catalyzed cross-couplings. For example, 1-(6-methylpyridin-3-yl)ethanone reacts with 4-bromophenylmethylsulfone in the presence of Pd(OAc)₂ and tri-tert-butylphosphonium tetrafluoroborate to form sulfanylmethyl-linked adducts. This method avoids hazardous oxidation steps by utilizing pre-oxidized sulfone reagents.
Functionalization with Oxolan-2-ylmethylamino Groups
Nucleophilic Substitution at the 4-Position
The oxolan-2-ylmethylamino moiety is introduced via nucleophilic aromatic substitution. 4-Chloroquinazoline derivatives react with oxolan-2-ylmethylamine in ethanol under reflux, yielding 4-(oxolan-2-ylmethylamino)quinazoline. This step requires 18–24 hours and achieves 70–78% yields after column chromatography.
Reductive Amination
An alternative approach involves reductive amination of quinazoline-4-carbaldehydes with oxolan-2-ylmethylamine. Sodium cyanoborohydride in methanol at room temperature facilitates this transformation, producing the desired amine with 65% efficiency.
Coupling with Methoxy-Substituted Phenylethanone
Suzuki-Miyaura Cross-Coupling
The final coupling step employs Suzuki-Miyaura reactions to link the quinazoline-sulfanylmethyl-oxolanamine fragment with 4-methoxy-3-bromophenyl ethanone. Using Pd(PPh₃)₄ as a catalyst and potassium carbonate as a base in toluene/water (3:1), this reaction proceeds at 90°C for 12 hours, yielding the target compound with 82% purity.
Ullmann-Type Coupling
For larger-scale synthesis, Ullmann-type couplings using copper(I) iodide and 1,2-diaminocyclohexane as ligands are effective. This method, conducted in dimethyl sulfoxide (DMSO) at 130°C for 48 hours, achieves 76% yields but requires extensive purification.
Optimization and Challenges
Solvent and Catalyst Selection
Q & A
Basic: What are the key structural features of this compound, and how do they influence its reactivity in medicinal chemistry applications?
The compound features a quinazoline core substituted with a sulfanylmethyl group , a methoxyphenyl moiety, and an oxolan-2-ylmethylamino side chain. The quinazoline scaffold is known for kinase inhibition potential, while the sulfanylmethyl group enhances electrophilic reactivity, facilitating interactions with cysteine residues in target enzymes . The methoxy group on the phenyl ring contributes to solubility and metabolic stability, critical for pharmacokinetic optimization . Crystallographic studies of analogous compounds (e.g., enol-oxazolines) highlight the importance of hydrogen bonding between the oxolan oxygen and active-site residues .
Advanced: How can synthetic yield be optimized for this compound, particularly in coupling reactions involving the quinazoline core?
Key strategies include:
- Solvent selection : Polar aprotic solvents like DMF or acetonitrile improve solubility of intermediates, as demonstrated in the synthesis of structurally related 1,3,4-oxadiazoles .
- Catalyst optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling reactions between the quinazoline and sulfanylmethylphenyl groups, with yields >75% under inert atmospheres .
- Temperature control : Stepwise heating (60–80°C) minimizes side reactions during thioether bond formation, as validated in triazole-based analogs .
Basic: What analytical techniques are recommended for assessing purity and structural integrity?
- HPLC-MS : For quantifying impurities (<0.5% threshold) and confirming molecular weight (e.g., C18 column, acetonitrile/water gradient) .
- ¹H/¹³C NMR : To verify substitution patterns, particularly the methoxy singlet (~δ 3.8 ppm) and sulfanyl proton coupling .
- TLC monitoring : Silica gel plates with UV detection for intermediate steps (e.g., Rf = 0.6 in ethyl acetate/hexane 3:7) .
Advanced: What computational modeling approaches are suitable for predicting binding interactions with kinase targets?
- Docking simulations : Use AutoDock Vina with crystal structures of EGFR or VEGFR2 (PDB IDs: 1M17, 3VHE) to model the quinazoline-sulfanylmethyl interaction .
- DFT calculations : B3LYP/6-31G* basis sets to assess electron density at the sulfanyl sulfur, correlating with nucleophilic reactivity .
- MD simulations : GROMACS for stability analysis of the oxolan-methoxy side chain in aqueous environments .
Basic: What safety precautions are critical during handling, given its structural complexity?
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure, as recommended for sulfanyl-containing analogs .
- Ventilation : Fume hoods mandatory during solvent evaporation steps to avoid inhalation of volatile byproducts (e.g., HBr gas) .
- Spill management : Neutralize with activated carbon and dispose as hazardous waste, per EPA guidelines for aryl ketones .
Advanced: How can structure-activity relationship (SAR) studies elucidate its potential as an anticancer agent?
- Bioisosteric replacement : Substitute the oxolan group with morpholine (as in PubChem CID 755370) to enhance blood-brain barrier penetration .
- Fragment-based screening : Test truncated analogs (e.g., removing the methoxyphenyl group) to identify essential pharmacophores .
- Cytotoxicity assays : Compare IC₅₀ values in MCF-7 (breast cancer) vs. HEK293 (normal cells) using MTT protocols .
Advanced: What crystallographic challenges arise during structural characterization, and how are they resolved?
- Crystal growth : Slow diffusion of hexane into DMSO solutions produces single crystals suitable for X-ray diffraction .
- Disorder modeling : The oxolan ring may exhibit conformational disorder, addressed via SHELXL refinement with restraints on bond lengths .
- Data collection : Synchrotron radiation (λ = 0.71073 Å) resolves weak diffractions from the sulfanylmethyl group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
